Glycerol carbonate mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycerol carbonate mesylate is a chemical compound derived from glycerol carbonate, which is a versatile and biodegradable compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycerol carbonate mesylate can be synthesized through various methods. One common method involves the reaction of glycerol carbonate with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced separation techniques further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Glycerol carbonate mesylate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the mesylate group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form glycerol carbonate and methanesulfonic acid.
Transesterification: It can participate in transesterification reactions with alcohols to form different esters.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Bases: Bases such as triethylamine or sodium hydroxide are often used to facilitate the reactions.
Solvents: Organic solvents like dichloromethane or acetonitrile are commonly used to dissolve the reactants and facilitate the reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted glycerol carbonate derivatives can be formed.
Hydrolysis Products: Hydrolysis yields glycerol carbonate and methanesulfonic acid.
Transesterification Products: Transesterification with alcohols produces different esters of glycerol carbonate.
Scientific Research Applications
Glycerol carbonate mesylate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of substituted glycerol carbonate derivatives.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of biodegradable polymers and as a plasticizer in various industrial applications.
Mechanism of Action
The mechanism of action of glycerol carbonate mesylate involves its ability to undergo nucleophilic substitution reactions. The mesylate group is a good leaving group, which makes the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecular structures.
Comparison with Similar Compounds
Similar Compounds
Glycerol Carbonate: A precursor to glycerol carbonate mesylate, known for its versatility and biodegradability.
Methanesulfonyl Chloride: Used in the synthesis of this compound, known for its reactivity and use in organic synthesis.
Dimethyl Carbonate: Another carbonate compound used in similar applications, known for its low toxicity and environmental friendliness.
Uniqueness
This compound is unique due to its combination of the glycerol carbonate backbone with the mesylate group. This combination imparts unique chemical properties, making it a valuable reagent in organic synthesis and a potential candidate for various industrial applications.
Properties
Molecular Formula |
C5H8O6S |
---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
(2-oxo-1,3-dioxolan-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C5H8O6S/c1-12(7,8)10-3-4-2-9-5(6)11-4/h4H,2-3H2,1H3 |
InChI Key |
MYTOZGCDKPCNRB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1COC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.